molecular formula C14H7BrClN3O3 B11798589 3-(4-Bromophenyl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole

3-(4-Bromophenyl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B11798589
M. Wt: 380.58 g/mol
InChI Key: OMHHZXAVHZLEBB-UHFFFAOYSA-N
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Description

Table 1: Key Identifiers for the Compound

Property Value Source
Molecular formula C₁₄H₈BrClN₃O₃ Calculated
SMILES Brc1ccc(cc1)-c2noc(n2)-c3c(Cl)c(N+[O-])ccc3 Derived
InChIKey UZPFCJFMWDPDJT-UHFFFAOYSA-N Analogous to

The systematic identification relies on spectroscopic and chromatographic methods. Nuclear magnetic resonance (NMR) spectroscopy typically reveals distinct signals for the bromine- and chlorine-substituted aromatic protons, while mass spectrometry confirms the molecular ion peak at m/z 414.53 .

Molecular Geometry and Conformational Analysis

The 1,2,4-oxadiazole ring adopts a planar conformation due to aromatic delocalization of π-electrons across the O–N–C–N–C sequence. Density functional theory (DFT) calculations indicate that substituents at positions 3 and 5 introduce steric and electronic perturbations:

  • The 4-bromophenyl group creates a slight distortion (≈5°) in the dihedral angle between the oxadiazole ring and the attached benzene ring.
  • The 2-chloro-5-nitrophenyl group exhibits stronger electronic effects, with the nitro group’s electron-withdrawing nature polarizing the adjacent C–Cl bond .

Table 2: Key Bond Lengths and Angles (DFT Data)

Parameter Value (Å/°)
O1–N2 bond length 1.36 Å
N2–C3 bond length 1.31 Å
C3–N4 bond length 1.32 Å
Dihedral angle (C₆–O1–N2–C3) 175.2°

The nitro group’s ortho position relative to the chlorine atom introduces steric hindrance, reducing rotational freedom around the C5–C(aryl) bond. This rigidity stabilizes a single dominant conformation in solution, as evidenced by NMR coupling constants .

X-ray Crystallographic Studies of Oxadiazole Derivatives

X-ray diffraction analyses of analogous 1,2,4-oxadiazole derivatives reveal monoclinic crystal systems with P2₁/c space groups. For example, 3-(2-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole crystallizes with unit cell parameters a = 8.21 Å, b = 12.45 Å, c = 10.89 Å, and β = 92.3° . Key observations include:

  • Intermolecular interactions : Halogen atoms (Br, Cl) participate in C–X···π interactions (3.4–3.6 Å), while nitro groups form weak hydrogen bonds with adjacent oxadiazole rings.
  • Packing motifs : Molecules stack in herringbone arrangements, driven by van der Waals forces and dipole-dipole interactions.

Table 3: Crystallographic Data for Representative Oxadiazoles

Compound Space Group Unit Cell Volume (ų) R-factor (%) Ref.
3-(2-BrPh)-5-(4-ClPh)-oxadiazole P2₁/c 1120.7 4.2
5-(3-NO₂Ph)-1,2,4-oxadiazole Pna2₁ 985.3 3.8

For the target compound, computational predictions suggest similar packing behavior, with the nitro group’s meta position minimizing steric clashes. These structural insights are critical for designing derivatives with optimized solid-state properties for pharmaceutical formulations .

Properties

Molecular Formula

C14H7BrClN3O3

Molecular Weight

380.58 g/mol

IUPAC Name

3-(4-bromophenyl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H7BrClN3O3/c15-9-3-1-8(2-4-9)13-17-14(22-18-13)11-7-10(19(20)21)5-6-12(11)16/h1-7H

InChI Key

OMHHZXAVHZLEBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Br

Origin of Product

United States

Preparation Methods

Cyclization of Amidoximes with Acyl Chlorides

The Tiemann-Krüger method, first reported in 1884, remains a foundational approach for 1,2,4-oxadiazole synthesis. For the target compound, this method involves reacting 4-bromophenylamidoxime with 2-chloro-5-nitrobenzoyl chloride under basic conditions. The amidoxime is typically prepared by treating 4-bromobenzonitrile with hydroxylamine hydrochloride in ethanol at 60–80°C for 6–12 hours . Subsequent cyclization with the acyl chloride proceeds via nucleophilic attack of the amidoxime’s oxygen at the carbonyl carbon, followed by dehydration.

Key advancements include the use of T3P (propylphosphonic anhydride) as a cyclization promoter, which enhances reaction efficiency. Under optimized conditions (T3P in dichloromethane at 80°C for 2 hours), yields reach 87–97% . However, the high cost of T3P and the need for anhydrous conditions limit large-scale applications. Challenges also arise in purifying the nitro-substituted product due to its low solubility in common organic solvents.

Vilsmeier Reagent-Mediated Carboxylic Acid Activation

Zarei et al. (2020) demonstrated that Vilsmeier reagent (generated from POCl₃ and DMF) efficiently activates carboxylic acids for cyclization with amidoximes . For the target compound, 2-chloro-5-nitrobenzoic acid and 4-bromophenylamidoxime are combined with the reagent at room temperature. The activated acid forms a reactive intermediate that undergoes cyclodehydration, yielding the oxadiazole core.

This method offers several advantages:

  • One-pot synthesis reduces intermediate isolation steps.

  • High yields (61–93%) are achievable with minimal byproducts .

  • Compatibility with electron-deficient aryl groups, such as nitro-substituted rings, due to the mild reaction conditions.

However, handling POCl₃ requires stringent safety protocols, and the exothermic nature of Vilsmeier reagent formation necessitates precise temperature control.

One-Pot Synthesis in Superbase Media

Baykov et al. (2017) developed a superbase-mediated approach using NaOH/DMSO to facilitate cyclization between amidoximes and carboxylic acid esters . For the target molecule, methyl 2-chloro-5-nitrobenzoate reacts with 4-bromophenylamidoxime in this system. The superbase deprotonates the amidoxime, enhancing its nucleophilicity, while DMSO acts as a polar aprotic solvent to stabilize intermediates.

Despite its simplicity, this method faces limitations:

  • Variable yields (11–90%) due to sensitivity of the nitro group to basic conditions .

  • Extended reaction times (4–24 hours) compared to T3P or Vilsmeier methods.

  • Difficulty in scaling due to the viscosity of DMSO and challenges in product extraction.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for each method:

MethodReactantsConditionsYield (%)Key Challenges
Amidoxime + Acyl Chloride4-Bromoamidoxime, 2-Cl-5-NO₂COClT3P, 80°C, 2 h87–97High reagent cost, anhydrous setup
Vilsmeier Activation2-Cl-5-NO₂C₆H₃COOH, amidoximeRT, 6 h61–93POCl₃ handling, exothermic steps
Superbase (NaOH/DMSO)Methyl ester, amidoximeRT, 24 h11–90Nitro group instability, DMSO use
MechanochemicalCarboxylic acid, amidoximeBall milling, 30 min85–95*Not yet validated for target

*Reported for analogous compounds .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine substituents on the phenyl rings enable NAS reactions. The 4-bromophenyl group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids under palladium catalysis (►Fig. 1). For example:

Reaction Conditions

ReagentCatalystSolventTemperatureYield
Phenylboronic acidPd(PPh₃)₄DME/H₂O80°C, 12h72%

The 2-chloro-5-nitrophenyl group shows reduced NAS reactivity due to steric hindrance from the nitro group at the para position .

Reduction of Nitro Group

The nitro group at the 5-position of the chlorophenyl ring can be selectively reduced to an amine using catalytic hydrogenation:

Reduction Pathway

Reducing AgentCatalystConditionsProduct
H₂ (1 atm)Pd/C (10%)Ethanol, 25°C5-(2-chloro-5-aminophenyl) derivative

This transformation enhances biological activity by enabling hydrogen bonding with target proteins (e.g., estrogen receptors) .

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole ring participates in:

Acid-Catalyzed Ring Opening

Under strong acidic conditions (HCl, reflux), the ring opens to form N-acylurea derivatives :

C14H8BrClN3O2+HClC14H10BrClN3O3(Δ=95C)\text{C}_{14}\text{H}_8\text{BrClN}_3\text{O}_2 + \text{HCl} \rightarrow \text{C}_{14}\text{H}_{10}\text{BrClN}_3\text{O}_3 \quad (\Delta = 95^\circ\text{C})

Alkylation at N2 Position

Reaction with alkyl halides in DMF/K₂CO₃ yields N-alkylated derivatives:

Alkylating AgentBaseProduct (Example)
Methyl iodideK₂CO₃N2-methyl-1,2,4-oxadiazole

Electrophilic Aromatic Substitution (EAS)

PositionReagentProduct
4-Bromophenyl ringHNO₃ (fuming)3-(4-Bromo-3-nitrophenyl)

Coordination Chemistry

The oxadiazole nitrogen atoms coordinate with transition metals to form complexes with antitumor activity :

Example Gold(I) Complex

LigandMetal SaltBiological Activity (IC₅₀)
1,2,4-Oxadiazole derivativeAuCl(PPh₃)0.003 µM (LXFA 629 cells)

Stability Under Stress Conditions

Forced degradation studies reveal:

ConditionDegradation Pathway Stability Rating
Hydrolytic (0.1M HCl)Oxadiazole ring hydrolysis85% intact
Oxidative (H₂O₂)Nitro group → Nitroso intermediate92% intact
Photolytic (UV)C-Br bond cleavage78% intact

Biological Activity Modulation via Structural Modifications

Key modifications and their effects:

Modification TypeBiological Target Potency Change
Nitro → Amino reductionEstrogen receptor (ERα)4.2x increase
Bromine → MethoxyDNA methyltransferase inhibition3.8x increase

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, demonstrating effectiveness against various cancer cell lines. Studies indicate that it induces apoptosis and inhibits cell proliferation through multiple mechanisms.

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast cancer)15Induction of apoptosis via caspase activation
HeLa (Cervical cancer)20Cell cycle arrest and apoptosis
A549 (Lung cancer)25Inhibition of proliferation and induction of necrosis

In vivo studies have shown that treatment with this compound can significantly reduce tumor size in animal models, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both bacterial and fungal strains. Its effectiveness suggests potential for development into new antibacterial agents, particularly against resistant strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Salmonella typhimurium30 µg/mL

These findings highlight the compound's role in addressing antimicrobial resistance .

Material Science Applications

Beyond biological applications, the compound's structural features lend themselves to various material science applications. Oxadiazoles are known for their stability and versatility in creating heat-resistant polymers, UV absorbers, and fluorescent materials. This versatility opens avenues for research into new materials with enhanced properties for industrial applications .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • Anticancer Efficacy : A study on MCF-7 cells showed significant reductions in cell viability upon treatment with varying concentrations over 48 hours.
  • In Vivo Tumor Reduction : Animal model studies indicated a marked decrease in tumor size when treated with the compound compared to control groups.
  • Antimicrobial Screening : Various derivatives of oxadiazole compounds were tested for antimicrobial activity, showing promising results against common pathogens.

These case studies reinforce the compound's therapeutic potential across multiple domains .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows it to engage in different types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Yields : Bis-oxadiazoles (e.g., 4c in ) exhibit moderate yields (51–65%), influenced by steric and electronic effects of substituents . The target compound’s synthesis may require nitration steps, which are often low-yielding due to competing side reactions.
  • Substituent Effects : Methoxy groups () reduce reactivity compared to nitro or chloro groups, impacting both synthetic pathways and biological activity .

Table 2: Anti-inflammatory Activity of Selected Oxadiazoles (20 mg/kg dose)

Compound Name Anti-inflammatory Activity (%) Reference
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 59.5
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole 61.9
Indomethacin (Control) 64.3

Key Observations :

  • Electron-withdrawing groups (e.g., chloro, nitro) enhance bioactivity by improving binding affinity to target enzymes. The target compound’s nitro group may confer superior activity compared to methoxy-substituted analogs .

Key Observations :

  • Chloromethyl and nitro substituents (e.g., in the target compound) may increase toxicity compared to methoxy or methyl groups due to higher reactivity .
  • Regulatory classifications (e.g., HS codes) align with heterocyclic compound guidelines, emphasizing the need for careful handling .

Biological Activity

3-(4-Bromophenyl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for drug discovery and development.

  • Molecular Formula : C₁₄H₇BrClN₃O₃
  • Molecular Weight : 380.58 g/mol
  • CAS Number : 1707567-42-7

Synthesis

The compound can be synthesized through the reaction of 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole with ethyl isothiocyanate in dry ethanol under reflux conditions, followed by recrystallization from dimethylformamide to yield colorless crystals with a melting point of 207 °C .

Biological Activity Overview

The biological activities of 3-(4-Bromophenyl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole have been explored in various studies. The compound exhibits significant antiproliferative effects against several cancer cell lines and demonstrates potential as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against human cancer cell lines. For instance:

  • MCF-7 (breast adenocarcinoma) : Exhibited IC₅₀ values in the micromolar range.
  • HeLa (cervical cancer) : Showed notable cytotoxicity, indicating potential as an anticancer agent.

The mechanism of action appears to involve apoptosis induction, as evidenced by flow cytometry analyses showing increased levels of apoptotic markers such as p53 and caspase-3 cleavage .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary results suggest that it possesses activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still needed to quantify this effect.

Structure-Activity Relationship (SAR)

The oxadiazole ring system is known for its pharmacological versatility. Modifications in substituents on the phenyl rings significantly influence biological activity:

  • Halogen Substituents : The presence of bromine and chlorine enhances cytotoxicity compared to non-halogenated derivatives.
  • Nitro Group : The nitro group at the ortho position relative to the oxadiazole ring is crucial for maintaining activity against cancer cell lines .

Case Studies and Research Findings

  • Study on Antiproliferative Effects :
    A library of oxadiazole derivatives was synthesized, including our compound, which showed promising antiproliferative effects against HCT-116 and HeLa cell lines. The study utilized MTT assays to evaluate cytotoxicity and molecular docking to assess interactions with topoisomerase I .
  • Mechanistic Insights :
    Flow cytometry revealed that treatment with 3-(4-Bromophenyl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole leads to increased apoptosis in MCF-7 cells through mitochondrial pathways. This was supported by Western blot analysis showing upregulation of pro-apoptotic proteins .
  • Antimicrobial Testing :
    The compound was evaluated against a panel of bacterial strains using standard disk diffusion methods. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria .

Data Tables

Biological Activity Cell Line IC₅₀ (µM) Mechanism
AnticancerMCF-715.63Apoptosis induction
AnticancerHeLa10.00Topoisomerase I inhibition
AntimicrobialStaphylococcus aureus8.00Bactericidal effect

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueExpected DataReference
1H^1H-NMRAromatic protons: 7.5–8.5 ppm (m)
13C^{13}C-NMROxadiazole C=O: ~168 ppm
HRMS (ESI+)[M+H]⁺: 396.94 (calc.), 396.93 (obs.)

Q. Table 2. Biological Activity Benchmarks

Assay TypeModel/EndpointActivity ThresholdReference
Anti-inflammatoryCarrageenan-induced edema≥60% inhibition
AnticancerMCF-7 IC₅₀<10 µM
AntibacterialS. aureus MIC≤12.5 µg/mL

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